1-(3,5-Dibromo-4-methoxyphenyl)ethanone
Description
1-(3,5-Dibromo-4-methoxyphenyl)ethanone is a brominated acetophenone derivative characterized by a phenyl ring substituted with bromine atoms at the 3 and 5 positions, a methoxy group at the 4 position, and an acetyl group at the 1 position. The methoxy substituent distinguishes it from hydroxylated analogs, influencing its electronic properties and biological interactions.
Properties
CAS No. |
79324-79-1 |
|---|---|
Molecular Formula |
C9H8Br2O2 |
Molecular Weight |
307.97 g/mol |
IUPAC Name |
1-(3,5-dibromo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
InChI Key |
YZLSJKQCNFBAOB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Key structural analogs differ in substituent types (halogens, hydroxyl, methoxy) and positions. Representative examples include:
Key Observations :
- Bromine vs. Methoxy groups are electron-donating, altering electronic density compared to hydroxyl groups .
- Positional Effects: Substituent positions (e.g., 2-OH vs. For example, 1-(2-hydroxy-3,5-dimethoxyphenyl)ethanone exhibits distinct crystallographic packing compared to 4-substituted analogs .
Physicochemical Properties
- Solubility: Brominated derivatives like 1-(3,5-dibromo-4-hydroxyphenyl)ethanone are less polar than methoxy analogs due to reduced hydrogen-bonding capacity .
- Melting Points: Hydroxylated analogs (e.g., 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethanone) exhibit higher melting points (184–186°C) compared to methoxy-substituted compounds, attributed to stronger intermolecular hydrogen bonding .
Enzymatic Inhibition
- α-Glucosidase Inhibition: Methoxylation at C-4 in acetophenone derivatives correlates with reduced IC₅₀ values (increased inhibitory activity). For instance, 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone shows enhanced activity compared to hydroxylated analogs .
- Antimicrobial Effects: Ethanone derivatives, including brominated and methoxylated compounds, exhibit antibacterial properties. For example, 1-(2-hydroxy-4-methoxyphenyl)ethanone is identified in plant extracts with activity against tomato pathogens .
Structure-Activity Relationships (SAR)
- Halogen Effects : Bromine atoms enhance electrophilicity and may improve binding to enzymatic pockets.
- Hydroxyl vs. Methoxy : Hydroxyl groups facilitate hydrogen bonding but reduce metabolic stability, whereas methoxy groups improve lipophilicity and bioavailability .
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